
3-chloro-2-iodo-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-iodo-4-methoxyaniline, also known as CIMA, is an organic compound with a wide range of applications in the scientific research community. It is a member of the aniline family, and is a colorless liquid at room temperature. CIMA is used in a variety of applications, from chemical synthesis to biochemistry and physiology.
科学研究应用
3-chloro-2-iodo-4-methoxyaniline has a variety of applications in the scientific research community. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for studying biological systems, as a fluorescent dye for imaging, and as a fluorescent marker for monitoring metabolic processes. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
作用机制
3-chloro-2-iodo-4-methoxyaniline is known to act as a fluorescent probe for studying biological systems. It has been shown to interact with proteins and other cellular components, which can be used to study their structure and function. Additionally, this compound has been used to study the dynamics of proteins and other cellular components, as well as the interactions between them.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the formation of tumor cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to modulate the activity of certain receptors and to modulate the expression of certain genes.
实验室实验的优点和局限性
3-chloro-2-iodo-4-methoxyaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is sensitive to light and air and can be easily degraded by oxidation. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for the use of 3-chloro-2-iodo-4-methoxyaniline. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs. Additionally, further research into its use as a fluorescent probe for studying biological systems could lead to new insights into the structure and function of proteins and other cellular components. Additionally, further research into its use as a fluorescent dye for imaging could lead to new methods for visualizing biological processes. Finally, further research into its use as a fluorescent marker for monitoring metabolic processes could lead to new methods for monitoring and controlling metabolic pathways.
合成方法
3-chloro-2-iodo-4-methoxyaniline is typically synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzaldehyde and 2-iodobenzoic acid. The first step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 3-chloro-2-iodo-4-methoxybenzaldehyde. The second step involves the reduction of the aldehyde to the desired aniline product using a reducing agent, such as sodium borohydride or sodium cyanoborohydride.
属性
IUPAC Name |
3-chloro-2-iodo-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOITBVZWKFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

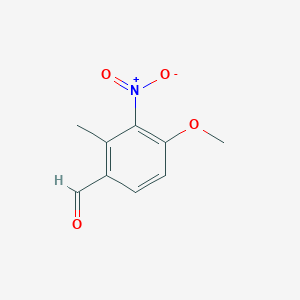
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)

![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
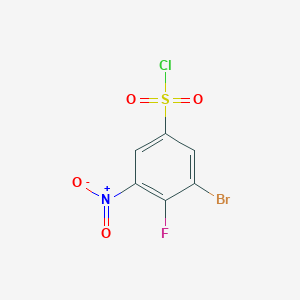

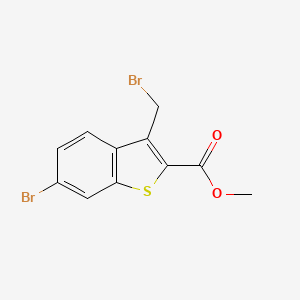

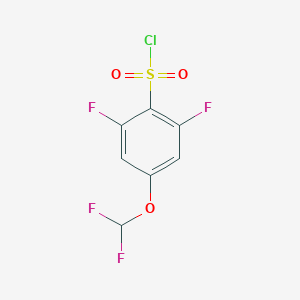
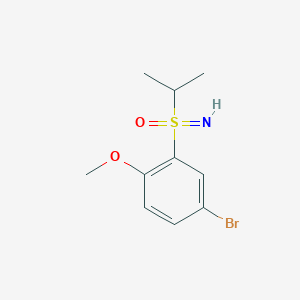
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)


![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)